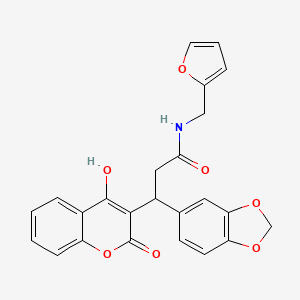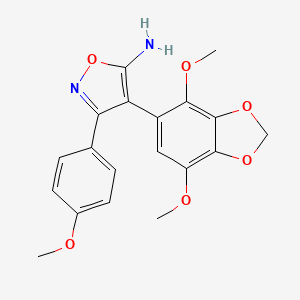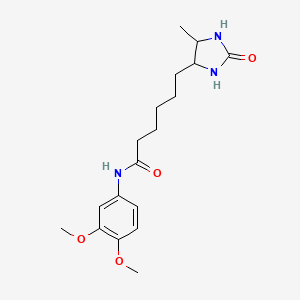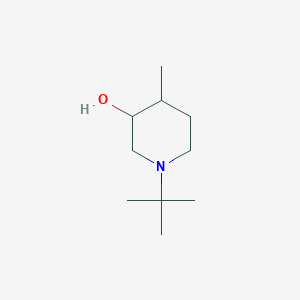![molecular formula C13H13FN2O3S B11055285 1-Ethanone, 1-[1-[(4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl]-](/img/structure/B11055285.png)
1-Ethanone, 1-[1-[(4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-Fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one is a chemical compound with a complex structure that includes a fluorobenzenesulfonyl group and a pyrazole ring
Preparation Methods
The synthesis of 1-[1-(4-Fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one typically involves multiple steps. One common synthetic route includes the reaction of 4-fluorobenzenesulfonyl chloride with a pyrazole derivative under controlled conditions. The reaction conditions often involve the use of a base such as triethylamine and solvents like dichloromethane. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-[1-(4-Fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzenesulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[1-(4-Fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[1-(4-Fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one involves its interaction with specific molecular targets. The fluorobenzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole ring may also play a role in binding to specific proteins or nucleic acids, affecting their function .
Comparison with Similar Compounds
1-[1-(4-Fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one can be compared with similar compounds such as:
4-Bromo-3-fluorobenzenesulfonyl chloride: This compound has a similar sulfonyl group but differs in the presence of a bromine atom instead of a pyrazole ring.
2-(4-Fluorobenzenesulfonyl)-1-(4-fluorophenyl)ethan-1-one: This compound has a similar fluorobenzenesulfonyl group but differs in the overall structure and functional groups.
The uniqueness of 1-[1-(4-Fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13FN2O3S |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
1-[1-(4-fluorophenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]ethanone |
InChI |
InChI=1S/C13H13FN2O3S/c1-8-13(10(3)17)9(2)16(15-8)20(18,19)12-6-4-11(14)5-7-12/h4-7H,1-3H3 |
InChI Key |
DHUIDBAMQIWGFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)F)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-phenyl[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one](/img/structure/B11055216.png)
![2-(7-Chloro-1,3-benzoxazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11055233.png)
![1-benzyl-2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B11055239.png)
![N-cyclohexyl-1-methyl-2-oxo-1-[(pentafluorophenyl)carbonyl]-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide](/img/structure/B11055249.png)
![2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B11055251.png)



![5-[(2,1,3-benzothiadiazol-5-ylmethyl)sulfanyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11055269.png)
![2-methyl-1,1-dioxido-2H-thieno[2,3-e][1,2]thiazin-4-yl acetate](/img/structure/B11055271.png)
![4-{[(4-Chlorophenoxy)acetyl]amino}phenyl thiocyanate](/img/structure/B11055274.png)
![5-{[(4-methoxyphenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B11055283.png)
